molecular formula C5HCl3NNaO2S B13124977 Sodium 2,4,6-trichloropyridine-3-sulfinate

Sodium 2,4,6-trichloropyridine-3-sulfinate

Cat. No.: B13124977
M. Wt: 268.5 g/mol
InChI Key: FVUWMBMLXCDIKD-UHFFFAOYSA-M
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Description

Sodium 2,4,6-trichloropyridine-3-sulfinate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a sulfonate group attached to a pyridine ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation

Industrial Production Methods: Industrial production often employs large-scale chlorination and sulfonation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:

  • Chlorination of pyridine to form 2,4,6-trichloropyridine.
  • Sulfonation using sodium sulfite in an aqueous medium.
  • Purification through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,6-trichloropyridine-3-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized or reduced forms of the original compound.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

Industry:

    Pesticides and Herbicides: Used in the production of pesticides and herbicides due to its reactivity and stability.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism by which sodium 2,4,6-trichloropyridine-3-sulfinate exerts its effects involves its ability to participate in nucleophilic substitution and redox reactions. The chlorine atoms and sulfonate group play crucial roles in these reactions, allowing the compound to interact with various molecular targets. In biological systems, it can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids.

Comparison with Similar Compounds

    Sodium 3,5,6-trichloropyridin-2-olate: Similar structure but different positioning of the sulfonate group.

    2,4,6-Trichloropyrimidine: Lacks the sulfonate group, leading to different reactivity and applications.

Uniqueness: Sodium 2,4,6-trichloropyridine-3-sulfinate is unique due to the presence of both chlorine atoms and a sulfonate group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable reagent in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C5HCl3NNaO2S

Molecular Weight

268.5 g/mol

IUPAC Name

sodium;2,4,6-trichloropyridine-3-sulfinate

InChI

InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1

InChI Key

FVUWMBMLXCDIKD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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